1H-Indole, 1-methyl-2,3-diphenyl-
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Overview
Description
1H-Indole, 1-methyl-2,3-diphenyl- is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities and applications in various fields Indole derivatives are widely studied due to their presence in many natural products and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 1-methyl-2,3-diphenyl- typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the phenyl groups at the 2 and 3 positions of the indole ring. The methyl group at the 1 position can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of 1H-Indole, 1-methyl-2,3-diphenyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to obtain the desired compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 1-methyl-2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens, nitrating agents, and sulfonating agents can be used to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
1H-Indole, 1-methyl-2,3-diphenyl- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-methyl-2,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Indole, 2,3-dimethyl-: Similar structure but with methyl groups at the 2 and 3 positions instead of phenyl groups.
1H-Indole, 1-methyl-: Lacks the phenyl groups at the 2 and 3 positions.
1H-Indole, 2,3-diphenyl-: Lacks the methyl group at the 1 position.
Uniqueness
1H-Indole, 1-methyl-2,3-diphenyl- is unique due to the presence of both methyl and phenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its overall stability and solubility.
Properties
CAS No. |
6121-45-5 |
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Molecular Formula |
C21H17N |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-methyl-2,3-diphenylindole |
InChI |
InChI=1S/C21H17N/c1-22-19-15-9-8-14-18(19)20(16-10-4-2-5-11-16)21(22)17-12-6-3-7-13-17/h2-15H,1H3 |
InChI Key |
GLZYQDUARIJZFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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